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molecular formula C8H7ClO3 B8624704 4-Hydroxy-3-methoxybenzoyl chloride

4-Hydroxy-3-methoxybenzoyl chloride

Cat. No. B8624704
M. Wt: 186.59 g/mol
InChI Key: NROWLQUIWQQSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760040

Procedure details

4-Hydroxy-3-methoxybenzoyl chloride, which was prepared from 4-hydroxy-3-methoxybenzoic acid (1.01 g) and thionyl chloride (0.53 ml), was dissolved in dichloroethane (10 ml). The resultant solution was added on ice to a suspension of aluminum chloride (2.08 g) in dichloroethane (20 ml). Following, 1-(phenylsulfonyl)indole (1.85 g) in dichloroethane (10 ml) was added to the resultant with cooling on ice bath and stirred for 1.5 hours at room temperature. The reaction mixture was poured into 1N HCl (100 ml). The precipitate was collected by filtration and washed with water and methanol, obtaining 1.22 g of 3-(4-hydroxy-3-methoxybenzoyl)-1-(phenylsulfonyl)-indole as colorless crystals.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].S(Cl)([Cl:15])=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:21]1([S:27]([N:30]2[C:38]3[C:33](=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH:32]=[CH:31]2)(=[O:29])=[O:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>ClC(Cl)C>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([C:32]2[C:33]3[C:38](=[CH:37][CH:36]=[CH:35][CH:34]=3)[N:30]([S:27]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)(=[O:29])=[O:28])[CH:31]=2)=[O:8])=[CH:4][C:3]=1[O:11][CH3:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
0.53 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.08 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
1.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and methanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)Cl)C=C1)OC
Name
Type
product
Smiles
OC1=C(C=C(C(=O)C2=CN(C3=CC=CC=C23)S(=O)(=O)C2=CC=CC=C2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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